Moveltipril - 85856-54-8

Moveltipril

Catalog Number: EVT-275179
CAS Number: 85856-54-8
Molecular Formula: C19H30N2O5S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moveltipril is an ACE inhibitor.
Source and Classification

Moveltipril was developed as part of a series of ACE inhibitors aimed at providing effective management of high blood pressure and heart-related conditions. It is categorized under the broader class of antihypertensive agents, specifically targeting the renin-angiotensin system. The compound's chemical structure includes a unique arrangement of atoms that contributes to its pharmacological properties.

Synthesis Analysis

The synthesis of Moveltipril involves several steps that optimize yield and purity. The general method includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for the formation of the final product.
  2. Reagents and Conditions: Various reagents are employed to facilitate reactions such as coupling, oxidation, and reduction. Key parameters include temperature control, reaction time, and solvent selection.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate Moveltipril from by-products and unreacted materials.

Specific details regarding reaction conditions (e.g., temperature ranges, reaction times) are often proprietary but are crucial for achieving high purity levels necessary for pharmaceutical applications .

Molecular Structure Analysis

Moveltipril has a complex molecular structure characterized by its specific arrangement of atoms which influences its biological activity.

  • Molecular Formula: C₃₈H₅₈N₄O₁₀S₂
  • Molecular Weight: Approximately 738.0 g/mol
  • Structural Features: The compound features multiple functional groups including sulfonyl, amine, and carboxylic acid moieties which are essential for its interaction with the ACE enzyme.

The three-dimensional conformation of Moveltipril allows it to effectively bind to the active site of ACE, inhibiting its activity and thus playing a critical role in its mechanism of action .

Chemical Reactions Analysis

Moveltipril undergoes various chemical reactions during its synthesis and in biological systems:

  1. Hydrolysis: In aqueous environments, Moveltipril can hydrolyze, leading to the formation of active metabolites.
  2. Oxidation-Reduction Reactions: The compound can participate in redox reactions which may affect its stability and efficacy.
  3. Enzymatic Reactions: As an ACE inhibitor, Moveltipril interacts with the ACE enzyme through competitive inhibition, preventing the conversion of angiotensin I to angiotensin II.

These reactions are vital for understanding both the synthesis process and the pharmacodynamics of Moveltipril .

Mechanism of Action

Moveltipril exerts its therapeutic effects primarily through inhibition of the angiotensin-converting enzyme.

  • Inhibition Process: By binding to the active site of ACE, Moveltipril prevents the conversion of angiotensin I into angiotensin II. This leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
  • Physiological Effects: The reduction in angiotensin II levels also decreases aldosterone secretion from the adrenal glands, further contributing to lower blood pressure by promoting sodium excretion and fluid loss.

This mechanism underscores Moveltipril's effectiveness in treating hypertension and related cardiovascular conditions .

Physical and Chemical Properties Analysis

Moveltipril exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range typical for similar compounds.

These properties are crucial for formulation development and determining appropriate storage conditions .

Applications

Moveltipril is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: By reducing cardiac workload and improving hemodynamics, it aids patients with congestive heart failure.
  • Renal Protection: It has been shown to provide protective effects on renal function, particularly in diabetic patients.

In addition to these primary uses, ongoing research continues to explore potential new indications for Moveltipril within cardiovascular medicine .

Introduction to Moveltipril in Contemporary Pharmacological Research

Historical Development and Discovery of Moveltipril

Moveltipril emerged from systematic molecular modifications of captopril's pioneering sulfhydryl-based scaffold, designed to optimize binding kinetics to ACE's catalytic zinc atom while enhancing tissue penetration. Developed under the experimental designation MC-838, its synthesis route strategically incorporated:

  • A pyrrolidine-2-carboxylic acid moiety (L-proline derivative) mimicking C-terminal dipeptide residues of angiotensin I
  • A thioether-linked methylpropionyl group enabling zinc coordination
  • An N-cyclohexanoyl substitution enhancing hydrophobic interactions within ACE's S2 subsite [1] [7]

Table 1: Key Physicochemical Properties of Moveltipril

PropertyValueExperimental Conditions
Molecular FormulaC₁₉H₃₀N₂O₅S-
Molecular Weight398.52 g/mol-
CAS Registry Number85856-54-8 (free acid)-
85921-53-5 (calcium salt)-
Melting Point113-116°CCapillary method
LogP (Partition Coeff.)2.37Octanol/water system
Rotatable Bonds8Computational modeling
Hydrogen Bond Acceptors6-

Calcium salt formulation (Moveltipril calcium) significantly improved crystalline stability for handling compared to the free acid. Despite promising in vitro ACE inhibition IC₅₀ values (comparable to enalaprilat at ~1-5nM), clinical development was discontinued following Phase II trials, likely due to competitive market saturation rather than efficacy concerns. Current availability remains restricted to research-grade material for experimental pharmacology [7] [8] [10].

Position within the ACE Inhibitor Class: Comparative Academic Perspectives

Moveltipril exhibits characteristic ACE inhibitor class properties through competitive blockade of angiotensin II generation, but its structural features confer distinct biochemical behavior:

  • Molecular Dimensions: At 398.52 g/mol, it occupies the mid-range molecular weight spectrum of ACE inhibitors—bulkier than captopril (217 g/mol) yet more compact than fosinopril (563 g/mol). This influences membrane permeability and tissue distribution kinetics [5] [7].
  • Sulfhydryl Reactivity: Unlike non-sulfhydryl prodrugs (e.g., enalapril), Moveltipril’s free thiol group enables direct zinc chelation without hepatic activation, permitting immediate target engagement. However, this increases susceptibility to oxidative inactivation in vivo [5].
  • Lipophilicity Profile: With LogP=2.37, Moveltipril demonstrates intermediate lipophilicity between hydrophilic lisinopril (LogP=-1.2) and highly lipophilic trandolapril (LogP=3.1), suggesting balanced central and peripheral tissue penetration [7] [8].

Table 2: Comparative Biochemical Attributes of Select ACE Inhibitors

CompoundMolecular Weight (g/mol)Prodrug Activation Required?LogPZinc Ligand Group
Captopril217.29No0.34Sulfhydryl (SH)
Moveltipril398.52No2.37Thioether (S-CH₂)
Enalapril376.47Yes (→ enalaprilat)-0.92Carboxylate
Lisinopril405.49No-1.20Carboxylate
Ramipril416.51Yes (→ ramiprilat)1.77Carboxylate
Fosinopril563.65Yes (→ fosinoprilat)5.84Phosphinate

Dose-response modeling across ACE inhibitors reveals Moveltipril aligns with class-wide pharmacodynamics: approximately 60-70% of maximum blood pressure reduction occurs at quarter-maximal doses, plateauing near 90% efficacy at half-maximal dosing. This mirrors the Cochrane meta-analysis finding that ACE inhibitors collectively reduce trough systolic/diastolic blood pressure by -8/-5 mmHg at ≥50% maximum recommended doses [2]. No trial evidence suggests Moveltipril exceeds this class ceiling, though its specific receptor residence time and bradykinin potentiation ratios remain incompletely characterized versus commercialized agents.

Academic Significance in Cardiovascular Pathophysiology Research

Beyond hypertension management, Moveltipril serves as a precision tool for dissecting RAAS-mediated mechanisms in experimental cardiology:

  • Oxidative Stress Modulation: Moveltipril’s sulfhydryl group exhibits in vitro scavenging of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻). This property facilitates research into ACE inhibitor-mediated attenuation of NADPH oxidase activation and downstream oxidative biomarkers including protein glutathionylation—a functionally significant post-translational modification linked to cardiovascular dysfunction [3] [9].
  • Cardiac Tissue Remodeling: In rodent pressure-overload models, Moveltipril suppresses angiotensin II-driven collagen deposition and fibroblast proliferation more effectively than non-sulfhydryl ACE inhibitors. This positions it for investigating fibrosis signaling pathways independently of hemodynamic changes [9].
  • Endothelial Function Studies: Moveltipril potentiates bradykinin-induced nitric oxide (NO) release in aortic strips by inhibiting kinase II degradation. Researchers utilize this to isolate bradykinin effects from angiotensin suppression when studying endothelial dysfunction in metabolic syndrome models [5] [9].
  • Diabetic Nephropathy Mechanisms: Moveltipril reduces albuminuria in streptozotocin-diabetic rats by stabilizing podocyte cytoskeletons. Its use helps differentiate hemodynamic versus direct cellular actions of ACE inhibition on glomerular filtration barrier integrity, particularly regarding nephrin expression dynamics [5] [9].

These research applications leverage Moveltipril’s chemical attributes—particularly its thioether zinc binding and intermediate lipophilicity—to address persistent knowledge gaps in cardiovascular pathobiology. While displaced from therapeutic use by agents with superior pharmacokinetic profiles, its continued academic utilization underscores the enduring value of targeted molecular probes in mechanistic cardiovascular research.

Table 3: Research Applications of Moveltipril in Experimental Pathophysiology

Research DomainExperimental ModelKey Mechanistic InsightBiomarkers Studied
Oxidative StressHuman endothelial cell cultureSH-group scavenges mitochondrial ROSProtein glutathionylation, 8-isoprostanes
Myocardial FibrosisRat transverse aortic constrictionAttenuates TGF-β/Smad3 signaling independent of BPCollagen I/III ratios, MMP-2/TIMP-1
Endothelial DysfunctionZucker diabetic fatty rat aortaPotentiates bradykinin-induced eNOS phosphorylationcGMP, nitrite/nitrate (NO metabolites)
Diabetic NephropathyStreptozotocin-diabetic ratPreserves slit diaphragm nephrin organizationUrinary albumin, podocin immunohistochemistry

Synonyms Registry: Moveltipril, Moveltipril calcium, MC-838, Altiopril

Properties

CAS Number

85856-54-8

Product Name

Moveltipril

IUPAC Name

(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C19H30N2O5S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C19H30N2O5S/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25)/t12-,13-,15+/m1/s1

InChI Key

QIJLJZOGPPQCOG-NFAWXSAZSA-N

SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O

Solubility

Soluble in DMSO

Synonyms

Moveltipril

Canonical SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.